2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid

Medicinal Chemistry Fragment-Based Drug Design Solubility Optimization

2-[2-(4H-1,2,4-Triazol-3-yl)-1,3-thiazol-4-yl]acetic acid (CAS 1094219-65-4) is a heterocyclic building block that integrates a 1,2,4-triazole ring at the 2-position and an acetic acid side chain at the 4-position of a 1,3-thiazole core. With a molecular weight of 210.21 g·mol⁻¹ and a molecular formula of C₇H₆N₄O₂S, the compound exhibits a predicted density of 1.621 ± 0.06 g·cm⁻³ and a predicted boiling point of 543.8 ± 42.0 °C.

Molecular Formula C7H6N4O2S
Molecular Weight 210.22
CAS No. 1094219-65-4
Cat. No. B3045532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid
CAS1094219-65-4
Molecular FormulaC7H6N4O2S
Molecular Weight210.22
Structural Identifiers
SMILESC1=C(N=C(S1)C2=NC=NN2)CC(=O)O
InChIInChI=1S/C7H6N4O2S/c12-5(13)1-4-2-14-7(10-4)6-8-3-9-11-6/h2-3H,1H2,(H,12,13)(H,8,9,11)
InChIKeySANYHWBNPSXCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4H-1,2,4-Triazol-3-yl)-1,3-thiazol-4-yl]acetic acid – Physicochemical and Scaffold Baseline for Procurement Decisions


2-[2-(4H-1,2,4-Triazol-3-yl)-1,3-thiazol-4-yl]acetic acid (CAS 1094219-65-4) is a heterocyclic building block that integrates a 1,2,4-triazole ring at the 2-position and an acetic acid side chain at the 4-position of a 1,3-thiazole core. With a molecular weight of 210.21 g·mol⁻¹ and a molecular formula of C₇H₆N₄O₂S, the compound exhibits a predicted density of 1.621 ± 0.06 g·cm⁻³ and a predicted boiling point of 543.8 ± 42.0 °C . Its computational LogP is reported as 0.56 (or −0.02 depending on the prediction method) and a topological polar surface area (TPSA) of 91.76 Ų . Commercial availability is typically at 95% purity, with storage recommended at 2–8 °C under desiccated conditions .

Why 2-[2-(4H-1,2,4-Triazol-3-yl)-1,3-thiazol-4-yl]acetic Acid Cannot Be Replaced by Generic Thiazole-Acetic Acid or Amino-Thiazole Building Blocks


Closely related thiazole-4-acetic acid building blocks—such as 2-(2-amino-1,3-thiazol-4-yl)acetic acid (ATAA), 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid, or 4-thiazoleacetic acid—differ markedly in lipophilicity, hydrogen-bonding capacity, and the spatial presentation of the acidic moiety. The target compound's 1,2,4-triazole substituent at the 2-position introduces additional nitrogen atoms that increase hydrogen-bond acceptor count (5 vs. 4 for ATAA) and raise TPSA to 91.76 Ų compared with ≈77.6 Ų for ATAA . The acetic acid group is attached through a methylene (−CH₂−) spacer, placing the carboxylate in a different geometric orientation than the directly attached carboxylic acid in its 4‑carboxylic acid regioisomer (CAS 1094373-88-2), which alters both the pKa environment and the conformational flexibility (3 rotatable bonds vs. 2) [1][2]. These differences mean that generic substitution without verifying the specific scaffold can lead to divergent solubility, permeability, metal-coordination behavior, and downstream reactivity in medicinal chemistry or agrochemical programs [3].

Quantitative Head-to-Head Differentiation Evidence for 2-[2-(4H-1,2,4-Triazol-3-yl)-1,3-thiazol-4-yl]acetic acid


Triazole-Thiazole Scaffold Provides Higher Hydrogen-Bond Acceptor Capacity Than Amino-Thiazole Building Blocks

The target compound bears five hydrogen-bond acceptor atoms (three triazole nitrogens, one thiazole nitrogen, and one carbonyl oxygen from the acetic acid moiety) compared with four acceptors in the commonly used 2-(2-amino-1,3-thiazol-4-yl)acetic acid (ATAA, CAS 29676-71-9), which contains only the thiazole nitrogen, the carbonyl oxygen, and the exocyclic amino group [1]. This additional acceptor capacity, combined with a higher TPSA (91.76 Ų vs. ≈77.6 Ų for ATAA), predicts stronger interactions with polar biological targets and altered passive membrane permeability .

Medicinal Chemistry Fragment-Based Drug Design Solubility Optimization

Methylene Spacer Confers Greater Conformational Flexibility Than the Direct Carboxylic Acid Regioisomer

The target compound features a methylene (−CH₂−) bridge between the thiazole ring and the carboxylic acid group, yielding three rotatable bonds, whereas the regioisomer 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid (CAS 1094373-88-2) has only two rotatable bonds due to the direct attachment of the carboxylic acid to the thiazole [1][2]. This additional rotational degree of freedom allows the carboxylate to sample a larger conformational space, potentially enabling distinct binding modes to protein targets or metal ions.

Conformational Analysis Structure-Activity Relationship (SAR) Scaffold Design

Balanced Lipophilicity Profile Fills the Gap Between Highly Hydrophilic ATAA and More Lipophilic Triazole-Thiazole Carboxylic Acid Analogs

The experimental LogP of the target compound is reported as 0.56 (ChemScene) or −0.02 (Fluorochem), with a consensus value near 0.3–0.6 . This places it in an intermediate lipophilicity range: less hydrophilic than 2-(2-amino-1,3-thiazol-4-yl)acetic acid (LogP ≈ −0.93, ChemBase data) but less lipophilic than 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid (LogP = 0.63, Ambinter data) [1][2]. This balanced LogP may represent an optimal window for both aqueous solubility and membrane permeability in early-stage drug discovery.

Lipophilicity ADME Prediction Lead Optimization

Thiazolyl-Acetic Acid Scaffold Class Demonstrates Validated Antimicrobial Activity with Low Cytotoxicity

Although direct biological data for the specific target compound 1094219-65-4 are absent from the public literature, the thiazolyl-acetic acid chemotype to which it belongs has been systematically evaluated for antimicrobial activity. In a study by Shirai et al. (2013), a series of (5-substituted-2-methyl-1,3-thiazol-4-yl)acetic acids were screened against bacterial and fungal strains. The lead compound 5a exhibited MIC values of 6.25–12.5 μg·mL⁻¹ against Staphylococcus aureus and Candida albicans, outperforming commercial parabens in antifungal breadth while displaying lower cytotoxicity toward human dermal fibroblasts [1]. The carboxylic acid moiety was identified as critical for both antimicrobial potency and favorable hydrophilicity, properties conserved in the target compound [1].

Antimicrobial Research Cytotoxicity Cosmetic Preservatives

Optimal Application Scenarios for 2-[2-(4H-1,2,4-Triazol-3-yl)-1,3-thiazol-4-yl]acetic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Design Libraries Requiring Balanced Polarity

The compound's 1,2,4-triazole ring provides five hydrogen-bond acceptor sites and a TPSA of 91.76 Ų, placing it in an intermediate polarity range compared with amino-thiazole fragments . Fragment libraries that prioritize solubility while retaining some membrane permeability benefit from this balanced profile, and the methylene spacer offers conformational adaptability for hit evolution. Procurement teams should select this scaffold over 2-(2-amino-1,3-thiazol-4-yl)acetic acid when additional acceptor capacity or reduced basicity is desired.

Regioisomer-Specific SAR Studies of Triazole-Thiazole Carboxylic Acids

When designing SAR studies around the position of the acidic group on the triazole-thiazole core, this compound is the only commercially available variant with a methylene-linked acetic acid at the thiazole 4-position. Its three rotatable bonds contrast with the two rotatable bonds of the 4-carboxylic acid regioisomer (CAS 1094373-88-2), allowing systematic exploration of linker-length effects on target binding [1]. Procurement of this specific regioisomer is essential for unambiguous SAR interpretation.

Synthesis of Metal-Chelating Ligands or Coordination Polymers

The combination of a triazole ring (a known metal-coordinating moiety) with a flexible carboxylic acid side chain makes this compound a versatile ditopic ligand precursor. The methylene spacer provides greater chelate ring flexibility than the directly attached carboxylic acid in the 4-carboxylic acid regioisomer [2]. Researchers synthesizing MOFs or metallodrug candidates should source this specific building block to access geometries unattainable with the more rigid regioisomers.

Antimicrobial Preservative Development Leveraging the Thiazolyl-Acetic Acid Pharmacophore

The thiazolyl-acetic acid class has demonstrated broad-spectrum antimicrobial activity with favorable cytotoxicity profiles in cosmetic and detergent applications [3]. This compound, bearing an additional triazole substituent, offers a diversification point for optimizing the antimicrobial spectrum beyond the 2-methyl-substituted leads described in the literature. Industrial preservative screening programs should prioritize this analog when seeking improved antifungal potency or altered physicochemical compatibility.

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